![molecular formula C21H18N2O7 B2694729 8-methoxy-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one CAS No. 892756-81-9](/img/structure/B2694729.png)
8-methoxy-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains a chromen-2-one group, an oxadiazole group, and a trimethoxyphenyl group . The trimethoxyphenyl (TMP) group is a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . This moiety is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting .
Scientific Research Applications
Synthesis and Antibacterial Evaluation
A series of compounds, including derivatives of the mentioned chemical, were synthesized using a one-pot multicomponent reaction. These compounds were then evaluated for their antibacterial activity against different bacterial strains such as Staphylococcus aureus, Bacillus thuringiensis, Escherichia coli, and Klebsiella pneumoniae. Compounds derived from 4-methoxy and 3,4,5-trimethoxy benzaldehyde showed broad-spectrum antibacterial activity, indicating their potential as antibacterial agents (Velpula et al., 2015).
NMR Characterization of Derivatives
The 1,3,4-oxadiazole skeleton, related to the compound , has been extensively studied for its diverse biological properties, including antimicrobial, anticonvulsant, and anticancer activities. A study focusing on the NMR characterization of 1,3,4-oxadiazole derivatives provided insights into the structural aspects that contribute to these biological activities (Kim et al., 2018).
Antifungal and Antimicrobial Agents
New oxadiazole derivatives containing 2H-chromen-2-one moiety were synthesized and screened for their antibacterial and antifungal activities. These derivatives displayed potential as antibacterial and antifungal agents, underscoring the versatile applications of the chemical structure in developing antimicrobial compounds (Mahesh et al., 2022).
Fluorogenic Sensor Development
The fluorophore 8-methoxy-4-methyl-2H-benzo[g]chromen-2-one exhibits unique fluorescence properties that are sensitive to the solvent environment. Its strong fluorescence in protic solvents like methanol, compared to its almost non-fluorescent nature in aprotic solvents like n-hexane, has been utilized in developing a new fluorogenic sensor. This sensor demonstrates the "off-on" fluorescence mechanism, highlighting the compound's application in sensor technology (Uchiyama et al., 2006).
Regioselective Synthesis of Derivatives
A highly regioselective synthesis method was developed for creating 2,3-disubstituted chromen-4-one derivatives from internal alkynes and 2-methoxybenzoyl chlorides. This method features a domino intermolecular Friedel-Crafts acylation process, demonstrating the chemical's utility in synthesizing complex derivatives efficiently (Bam & Chalifoux, 2018).
Future Directions
properties
IUPAC Name |
8-methoxy-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O7/c1-25-14-7-5-6-11-8-13(21(24)29-17(11)14)20-22-19(23-30-20)12-9-15(26-2)18(28-4)16(10-12)27-3/h5-10H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYMAAVVWJRVUSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C3=NC(=NO3)C4=CC(=C(C(=C4)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-methoxy-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-fluorobenzyl)-3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2694647.png)

![1-(4-chlorophenyl)-3-[(2-methoxybenzyl)amino]pyrazin-2(1H)-one](/img/structure/B2694652.png)
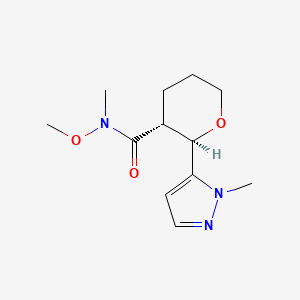
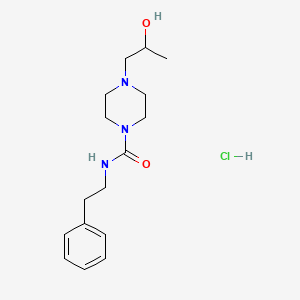
![2-cyclopentyl-N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2694655.png)
![N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]-3-phenoxybenzamide](/img/structure/B2694658.png)
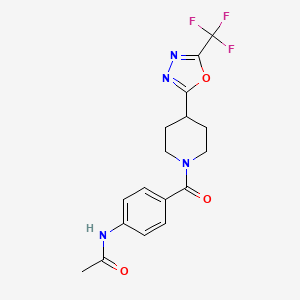
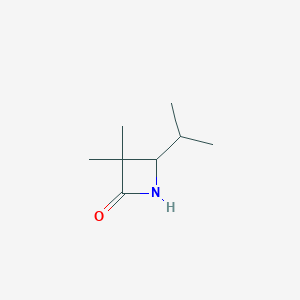
![1,3-Bis[(S)-1-(mesitylcarbonylaminomethyl)ethoxy]-2-iodobenzene](/img/structure/B2694662.png)
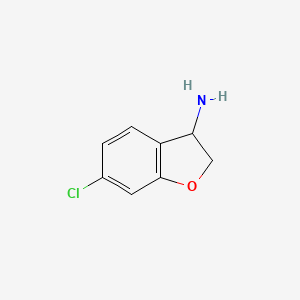
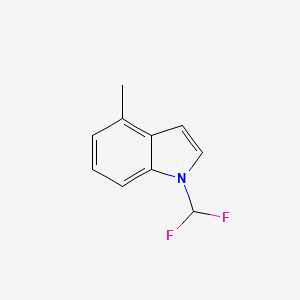
![4-(Bromomethyl)-1-azabicyclo[2.2.1]heptane;hydrobromide](/img/structure/B2694667.png)
![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-methyl-2-[(2-methylbenzoyl)amino]butanoate](/img/structure/B2694669.png)